molecular formula C16H11BrN2O2 B5065040 5-(4-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione

5-(4-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione

Cat. No. B5065040
M. Wt: 343.17 g/mol
InChI Key: QAZNKNFNLYFUKN-GXDHUFHOSA-N
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Description

The compound “5-(4-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione” is a chemical compound of significant interest in medicinal chemistry and materials science due to its diverse pharmacological activities . It belongs to the family of dihydrobenzo[b][1,4]dioxin derivatives and features a substituted benzylidene moiety . The presence of a bromine atom and the unique structural scaffold confer distinct properties to this molecule .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2- [5- (4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride with ethanol and amines to obtain the corresponding ester and amides . The synthesized compounds were evaluated for their in vitro antitumor activity and were found to exhibit a moderate activity against most human cancer cell lines .


Molecular Structure Analysis

The molecular structure of this compound is paramount in understanding its structure, reactivity, and properties . The accurate determination of the three-dimensional arrangement of atoms within a molecule is pivotal for predicting its behavior and interactions in various chemical and biological contexts .

properties

IUPAC Name

(5E)-5-[(4-bromophenyl)methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-12-8-6-11(7-9-12)10-14-15(20)19(16(21)18-14)13-4-2-1-3-5-13/h1-10H,(H,18,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZNKNFNLYFUKN-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)Br)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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